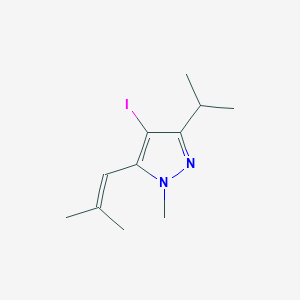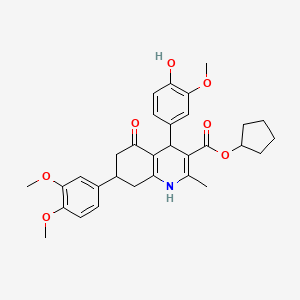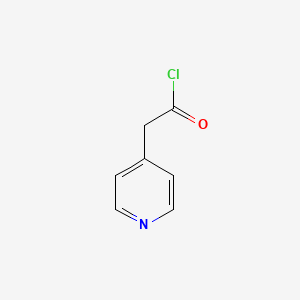
4-Pyridineacetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridineacetyl chloride is a chemical compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridineacetyl chloride typically involves the reaction of 4-pyridineacetic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The reaction proceeds as follows:
C7H7NO2+SOCl2→C7H6ClNO+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems helps in maintaining consistent reaction conditions and efficient handling of reagents .
化学反应分析
Types of Reactions: 4-Pyridineacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-pyridineacetic acid.
Reduction: It can be reduced to 4-pyridineethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary amines, and alcohols are commonly used. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products Formed:
科学研究应用
4-Pyridineacetyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Pyridineacetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can modify proteins and other biomolecules by acylation, affecting their function and activity .
相似化合物的比较
Pyridine: A basic heterocyclic compound with a similar structure but lacks the acetyl chloride functional group.
4-Pyridinecarboxylic Acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.
4-Pyridineethanol: Similar structure but with an ethanol group instead of an acetyl chloride group.
Uniqueness: 4-Pyridineacetyl chloride is unique due to its reactivity as an acylating agent, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various compounds, distinguishing it from other similar compounds .
属性
分子式 |
C7H6ClNO |
|---|---|
分子量 |
155.58 g/mol |
IUPAC 名称 |
2-pyridin-4-ylacetyl chloride |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2 |
InChI 键 |
MDZNXNVZTDPUJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



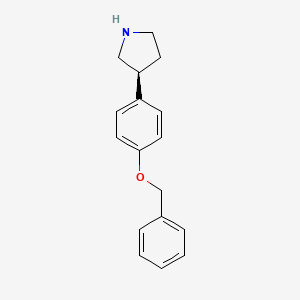
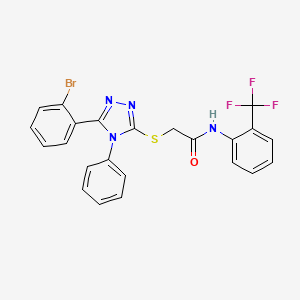


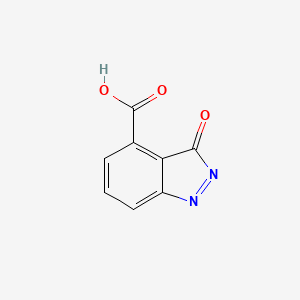
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate](/img/structure/B11774023.png)
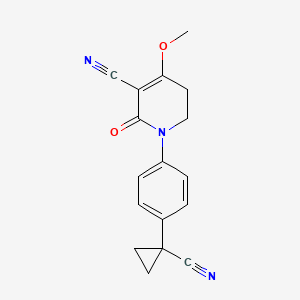
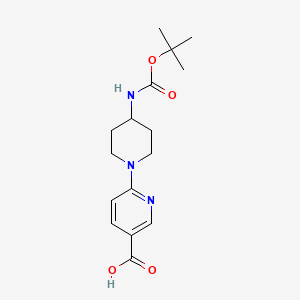
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11774046.png)
![(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11774052.png)

